Minoxidil sulfate salt

概要

説明

Minoxidil sulfate salt is a potent vasodilator and the active metabolite of minoxidil, a well-known medication used for treating hair loss and severe hypertension . It is formed from minoxidil through the action of sulfotransferase enzymes, particularly SULT1A1 . This compound is known for its ability to open potassium channels, leading to vasodilation and promoting hair growth .

準備方法

Synthetic Routes and Reaction Conditions

Minoxidil sulfate salt is synthesized from minoxidil through a sulfation reaction. The process involves the addition of a sulfate group to minoxidil, typically using sulfotransferase enzymes . The reaction conditions are carefully controlled to ensure the formation of the desired sulfate ester.

Industrial Production Methods

Industrial production of this compound involves large-scale sulfation reactions using sulfotransferase enzymes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions

Minoxidil sulfate salt primarily undergoes sulfation reactions. It can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions

The sulfation reaction typically involves the use of sulfotransferase enzymes and appropriate sulfate donors. Oxidation and reduction reactions may require specific oxidizing or reducing agents under controlled conditions .

Major Products Formed

The primary product of the sulfation reaction is this compound itself. Other reactions may yield various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used .

科学的研究の応用

Minoxidil sulfate salt has a wide range of scientific research applications:

作用機序

Minoxidil sulfate salt exerts its effects by opening potassium channels, leading to hyperpolarization of cell membranes. This action results in vasodilation, which lowers blood pressure and promotes hair growth . The exact molecular targets and pathways involved include the activation of extracellular signal-regulated kinase (ERK) and Akt pathways, which promote cell survival and proliferation .

類似化合物との比較

Similar Compounds

Minoxidil: The parent compound of minoxidil sulfate salt, used for similar therapeutic purposes.

Diazoxide: Another potassium channel opener used as an antihypertensive agent.

Hydralazine: A vasodilator with a different mechanism of action, used to treat hypertension.

Uniqueness

This compound is unique due to its formation through sulfation, which is an unusual bioactivation pathway that enhances its activity compared to the parent compound . This makes it more effective in promoting hair growth and reducing blood pressure .

生物活性

Minoxidil sulfate, the active metabolite of minoxidil, plays a critical role in the treatment of hair loss, particularly androgenetic alopecia (AGA) and other hair disorders. Understanding its biological activity is essential for optimizing its therapeutic applications. This article delves into the mechanisms, efficacy, and clinical findings related to minoxidil sulfate salt.

Minoxidil sulfate is primarily known for its ability to stimulate hair follicles and promote hair growth. The conversion of minoxidil to minoxidil sulfate occurs through the action of sulfotransferase enzymes in hair follicles. This metabolite is significantly more potent than its precursor, with studies indicating that minoxidil sulfate is 14 times more effective in stimulating cysteine incorporation in cultured hair follicles than minoxidil itself .

The biological activity of minoxidil sulfate involves several key mechanisms:

- Vasodilation : Minoxidil acts as a potent vasodilator by opening ATP-sensitive potassium channels in vascular smooth muscle, which increases blood flow to the scalp and enhances nutrient delivery to hair follicles .

- Cell Cycle Regulation : It promotes cell proliferation by facilitating the transition from the G1 phase to the S phase of the cell cycle, thereby increasing cellular DNA synthesis .

- Anagen Phase Extension : Minoxidil sulfate shortens the telogen (resting) phase and prolongs the anagen (growth) phase of hair follicles, leading to increased hair density and thickness .

Efficacy Studies

Numerous clinical trials have evaluated the efficacy of minoxidil sulfate in treating hair loss. Below is a summary of selected studies:

Case Studies

- Case Study on Non-responders : A study involving patients who did not respond to standard treatments with 5% minoxidil found that switching to a higher concentration formulation of minoxidil sulfate resulted in significant improvements in hair growth after four months .

- Oral Minoxidil Administration : Research on oral minoxidil showed promising results in recalcitrant alopecia areata patients. While systemic side effects were noted, such as fluid retention and tachycardia, patients demonstrated improved hair regrowth rates compared to topical applications .

Pharmacokinetics

Minoxidil sulfate exhibits unique pharmacokinetic properties that influence its effectiveness:

- Absorption : Approximately 1.4% of topical minoxidil is absorbed through the scalp, which limits systemic exposure while allowing localized action on hair follicles .

- Stability : Minoxidil sulfate has a short half-life in circulation (approximately 30 minutes), which necessitates frequent application for sustained effects .

特性

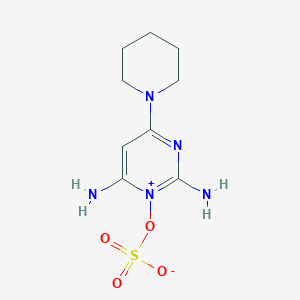

IUPAC Name |

(2,6-diamino-4-piperidin-1-ylpyrimidin-1-ium-1-yl) sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6H,1-5H2,(H4,10,11,12,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOLOEUAGSPDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OS(=O)(=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。